4-氨基嘧啶-5-甲酰胺

描述

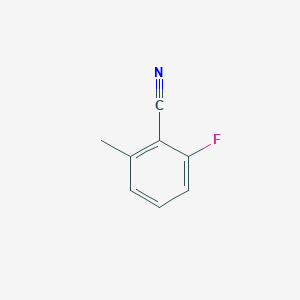

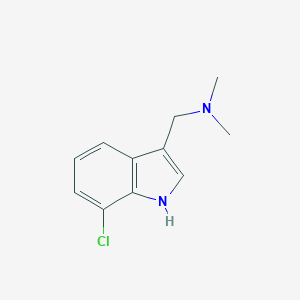

4-Aminopyrimidine-5-carboxamide is a chemical compound with the molecular formula C5H6N4O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

4-Aminopyrimidine-5-carboxamide can be synthesized by reacting suitable 2-ethoxyalkylene malononitriles with easily available amidine hydrochlorides . This reaction results in good yields using a simple synthetic scheme .Molecular Structure Analysis

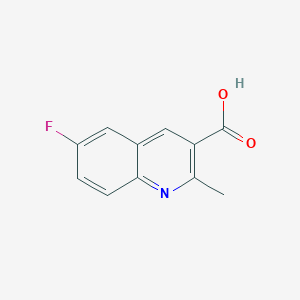

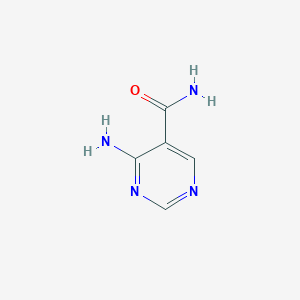

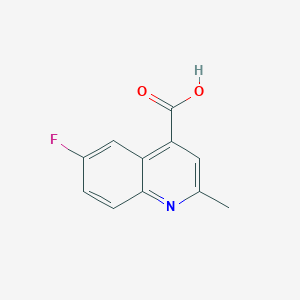

The molecular structure of 4-Aminopyrimidine-5-carboxamide consists of 5 carbon atoms, 6 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 138.127 Da .Chemical Reactions Analysis

4-Aminopyrimidine-5-carboxamide is involved in various chemical reactions. For instance, it has been used in the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives . It also plays a role in the synthesis of 4-aminopyrimidine-5-carbonitriles .Physical And Chemical Properties Analysis

4-Aminopyrimidine-5-carboxamide has a density of 1.426g/cm^3, a boiling point of 366.3°C at 760 mmHg, a flashing point of 175.3°C, and a refractive index of 1.656 . Its vapor pressure is 1.48E-05mmHg at 25°C .科学研究应用

4-氨基嘧啶-5-甲酰胺:科学研究应用的综合分析

抗炎剂: 嘧啶类化合物,包括 4-氨基嘧啶-5-甲酰胺,在抑制重要炎症介质的表达和活性方面显示出潜力,这些介质包括前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子 κB、白三烯和一些白细胞介素。 这表明它们可用于开发抗炎药物 .

利尿剂: 研究表明,从氨基嘧啶-5-甲酰胺合成嘧啶并 [4,5-d]嘧啶,可将其用作利尿剂。 这些化合物可能用于促进利尿作用,即增加尿液的产生 .

癌症研究: 嘧啶衍生物已被评估其对各种癌细胞系的抗癌活性。 这包括研究针对与癌症进展相关的特定途径的新型抑制剂序列 .

分子对接研究: 4-氨基嘧啶-5-甲酰胺衍生物通过分子对接研究,已被研究其对与 DNA 结合的拓扑异构酶 IIα (Topo IIα) 的结合亲和力。 这与理解潜在治疗化合物的作用方式有关 .

安全和危害

未来方向

While there is limited information on the future directions of 4-Aminopyrimidine-5-carboxamide, kinase drug discovery, which often involves aminopyrimidines, has made remarkable progress over the past 20 years . This suggests that 4-Aminopyrimidine-5-carboxamide could potentially play a role in future kinase drug discovery efforts.

作用机制

Target of Action

4-Aminopyrimidine-5-carboxamide, also known as AICA ribonucleotide or AICAR, primarily targets the AMP-dependent protein kinase (AMPK) . AMPK is a crucial enzyme involved in energy homeostasis and metabolic regulation within cells .

Mode of Action

AICAR is an analog of adenosine monophosphate (AMP) and acts as an AMPK activator . By mimicking AMP, AICAR binds to AMPK, leading to its activation . This activation stimulates various downstream processes, including glucose transport and fatty acid oxidation, which are essential for energy production and cellular metabolism .

Biochemical Pathways

AICAR plays a significant role in the purine metabolism pathway, acting as an intermediate in the generation of inosine monophosphate . It also influences the AMPK signaling pathway, which regulates energy balance within cells . Activation of AMPK by AICAR can lead to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .

Pharmacokinetics

It’s known that aicar can be administered orally and is capable of crossing cell membranes to exert its effects .

Result of Action

The activation of AMPK by AICAR leads to several cellular effects. It increases glucose transport into cells, enhances fatty acid oxidation, and promotes mitochondrial biogenesis . These effects collectively improve cellular metabolism and energy production. In addition, AICAR has been shown to have potential therapeutic effects in conditions like diabetes and cardiac ischemic injury .

Action Environment

The action of AICAR can be influenced by various environmental factors. For instance, the presence of other metabolites or drugs can affect AICAR’s efficacy and stability . Furthermore, the specific cellular environment, including the energy status of the cell and the presence of other signaling molecules, can also impact AICAR’s action .

属性

IUPAC Name |

4-aminopyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(5(7)10)1-8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHRPKQMNCPCVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355920 | |

| Record name | 4-aminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4786-51-0 | |

| Record name | 4-aminopyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)

![3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B188183.png)